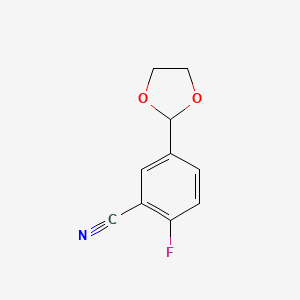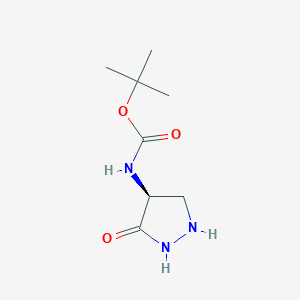
tert-Butyl (S)-(3-oxopyrazolidin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-(3-oxopyrazolidin-4-yl)carbamate is a chemical compound that belongs to the class of pyrazolidinones. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The compound’s structure features a pyrazolidinone ring with a tert-butyl carbamate group, which can influence its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(3-oxopyrazolidin-4-yl)carbamate typically involves the reaction of a pyrazolidinone precursor with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate group. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (S)-(3-oxopyrazolidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The pyrazolidinone ring can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl or amine groups.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the pyrazolidinone ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce hydroxyl or amine derivatives.
Scientific Research Applications
tert-Butyl (S)-(3-oxopyrazolidin-4-yl)carbamate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(3-oxopyrazolidin-4-yl)carbamate would depend on its specific biological target. Generally, the compound might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved could include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor Modulation: Interacting with cell surface or intracellular receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
®-tert-Butyl (3-oxopyrazolidin-4-yl)carbamate: The enantiomer of the compound, which might have different biological activity.
tert-Butyl (3-oxopyrrolidin-4-yl)carbamate: A structurally similar compound with a pyrrolidinone ring instead of a pyrazolidinone ring.
tert-Butyl (3-oxoazetidin-4-yl)carbamate: Another similar compound with an azetidinone ring.
Uniqueness: tert-Butyl (S)-(3-oxopyrazolidin-4-yl)carbamate is unique due to its specific stereochemistry and the presence of the pyrazolidinone ring
Properties
Molecular Formula |
C8H15N3O3 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
tert-butyl N-[(4S)-3-oxopyrazolidin-4-yl]carbamate |
InChI |
InChI=1S/C8H15N3O3/c1-8(2,3)14-7(13)10-5-4-9-11-6(5)12/h5,9H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-/m0/s1 |
InChI Key |
ZQKRXICHSSNONQ-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNNC1=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNNC1=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
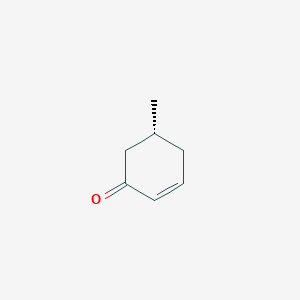
![2-Amino-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B8462557.png)
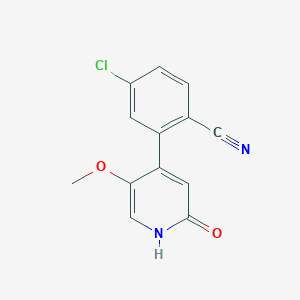
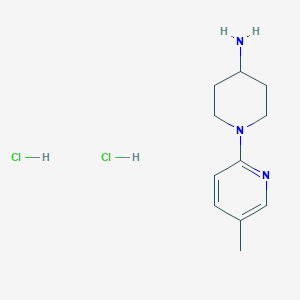
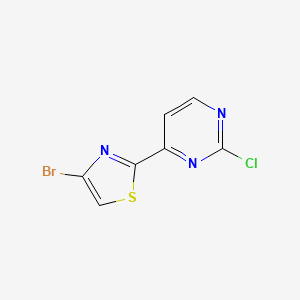

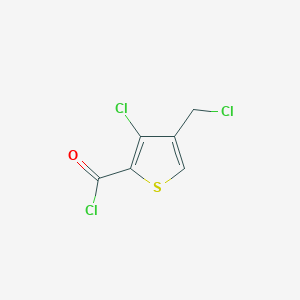
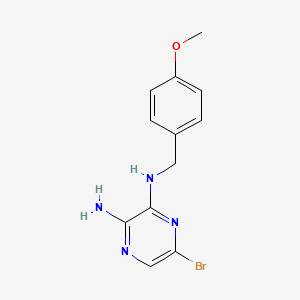

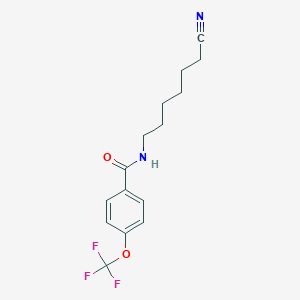
![1,2,3,6,7,8-Hexahydro-5H-cyclopenta[b]naphthalen-5-one](/img/structure/B8462641.png)
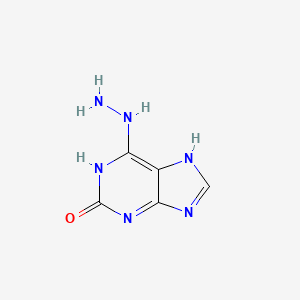
![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-chlorophenyl)methyl]-N'-phenylurea](/img/structure/B8462648.png)
